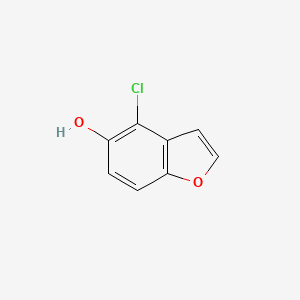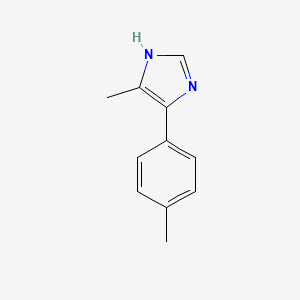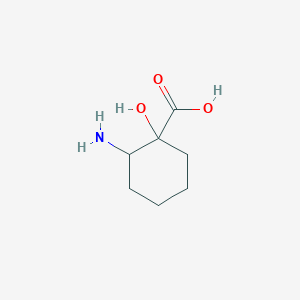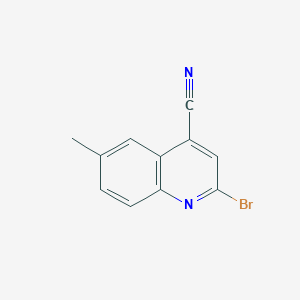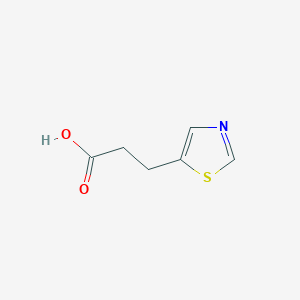
5-Thiazolepropanoic acid
Descripción general
Descripción
5-Thiazolepropanoic acid is a chemical compound that contains a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . The specific properties and applications of 5-Thiazolepropanoic acid are not widely documented in the available literature.
Synthesis Analysis
Thiazoles and thiazolines, which are integral parts of numerous natural products, drugs, and useful molecules such as ligands for metal catalysis, can be synthesized using a common synthetic protocol . The reaction conditions are mild and pure products are obtained without work-up and column purification .Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions. For example, they can participate in donor-acceptor, nucleophilic, and oxidation reactions . The specific reactions involving 5-Thiazolepropanoic acid are not detailed in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Thiazolepropanoic acid, such as its boiling point, density, and pKa, are not explicitly mentioned in the available literature .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity
5-Thiazolepropanoic acid, as part of the thiazole family, is involved in synthesizing derivatives with extensive biological activities, such as antibacterial, antifungal, antiprotozoal, and antitumor effects. These compounds have shown promise in drug discovery and development due to their significant pharmacological potential. Thiazole derivatives are synthesized through various methods and have been reported to possess diverse biological activities, underscoring their importance in medicinal chemistry and encouraging further research into thiazole-containing drugs (Borcea et al., 2021).
Photosensitized Singlet Oxygen Generation
The modification of conjugated microporous poly-benzothiadiazoles, using thiol-yne chemistry to enhance water compatibility, demonstrates an application of thiazole derivatives in photocatalysis. These water-compatible polymer networks, generated from thiazole derivatives, are employed as heterogeneous photocatalysts to facilitate singlet oxygen generation, showcasing an innovative application in chemical conversions and environmental remediation efforts (Urakami et al., 2013).
Anticancer Agents
Research on novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety has identified potent anticancer agents. These derivatives have been synthesized through various chemical reactions and evaluated for their anticancer activity, particularly against Hepatocellular carcinoma cell lines. The findings indicate the potential of thiazole derivatives as therapeutic agents in cancer treatment, highlighting the structure-activity relationships that contribute to their efficacy (Gomha et al., 2017).
Semiconductor Applications
Thiazole derivatives are also significant in the field of organic electronics, where their structural attributes facilitate their use as semiconducting materials. These compounds have been explored for their applications in organic field-effect transistors, solar cells, and light-emitting diodes, benefiting from their electron-accepting properties and the ability to fine-tune electronic characteristics for specific applications (Lin et al., 2012).
Corrosion Inhibition
Thiazole derivatives have demonstrated efficacy as corrosion inhibitors, particularly in protecting metals like steel in acidic environments. Their adsorption on metal surfaces forms a protective layer that significantly reduces corrosion rates, showcasing an industrial application of thiazole derivatives beyond pharmaceuticals. This application is critical in materials science, emphasizing the versatility of thiazole derivatives in various fields (Attou et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
5-Thiazolepropanoic acid, like other thiazole derivatives, has been found to interact with various targets in the body. One of the critical agents mediating excitatory neurotransmission is α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors . Thiazole derivatives have been reported to interact with these receptors .
Mode of Action
Thiazole derivatives have been found to inhibit certain kinases, such as braf kinase, which is involved in stimulating cell division . This suggests that 5-Thiazolepropanoic acid may also interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Thiazole derivatives, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems . The exact biochemical pathways affected by 5-Thiazolepropanoic acid are yet to be elucidated.
Result of Action
Based on the known effects of thiazole derivatives, it can be hypothesized that 5-thiazolepropanoic acid may have potential effects on cell division and other cellular processes .
Propiedades
IUPAC Name |
3-(1,3-thiazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c8-6(9)2-1-5-3-7-4-10-5/h3-4H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLKHRAWUVKIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669222 | |
| Record name | 3-(1,3-Thiazol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933724-95-9 | |
| Record name | 3-(1,3-Thiazol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Aminofuro[2,3-d]oxazol-6-ol](/img/structure/B1499591.png)

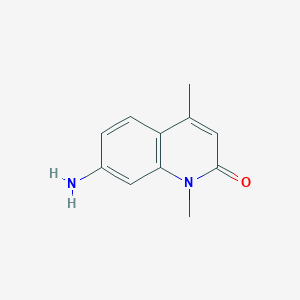

![4-hydrazinyl-3H-1,2,3-Triazolo[4,5-c]pyridine](/img/structure/B1499599.png)

